An In-depth Technical Guide to Thiotolyl-β-D-ribofuranoside: Chemical Properties and Structure
An In-depth Technical Guide to Thiotolyl-β-D-ribofuranoside: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Foreword
Thiol-linked glycosides, or thioglycosides, represent a pivotal class of carbohydrate derivatives with enhanced stability against enzymatic hydrolysis compared to their O-glycoside counterparts. This intrinsic characteristic has positioned them as invaluable tools in glycobiology and as promising scaffolds in drug discovery. This guide focuses on a specific member of this family, Thiotolyl-β-D-ribofuranoside, providing a comprehensive overview of its chemical properties, structure, and the methodologies pertinent to its synthesis and characterization. As a Senior Application Scientist, the aim is to furnish a document that is not only technically precise but also offers practical insights for researchers in the field.
Molecular Structure and Physicochemical Properties
Thiotolyl-β-D-ribofuranoside, systematically named (2R,3S,4R,5S)-2-(hydroxymethyl)-5-(4-methylphenyl)sulfanyloxolane-3,4-diol, is a sulfur-linked derivative of D-ribofuranose.[1] The molecule consists of a five-membered furanose ring with a tolylthio group attached at the anomeric carbon (C1) in the beta configuration.
The presence of the sulfur atom at the anomeric position significantly influences the electronic properties and stability of the glycosidic bond. Unlike the more labile oxygen glycosidic bond, the C-S bond in thioglycosides is generally resistant to cleavage by glycosidases, making them excellent mimics of natural carbohydrates in biological systems to study protein-carbohydrate interactions or to act as inhibitors of carbohydrate-processing enzymes.[2]
Diagram 1: Chemical Structure of Thiotolyl-β-D-ribofuranoside
Caption: Step-wise process for the synthesis of Thiotolyl-β-D-ribofuranoside.
Representative Experimental Protocol for Synthesis
The following is a representative, detailed protocol for the synthesis of an aryl thioglycoside, adapted for the preparation of Thiotolyl-β-D-ribofuranoside.
Materials:
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1,2,3,5-tetra-O-acetyl-β-D-ribofuranose
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p-Thiocresol
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Boron trifluoride etherate (BF3·OEt2)
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Anhydrous Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO3) solution
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Brine
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Anhydrous magnesium sulfate (MgSO4)
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Sodium methoxide (NaOMe)
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Anhydrous Methanol (MeOH)
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Silica gel for column chromatography
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Ethyl acetate and hexanes for elution
Procedure:
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Glycosylation:
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To a solution of 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose (1.0 eq) and p-thiocresol (1.2 eq) in anhydrous DCM under an argon atmosphere at 0 °C, add BF3·OEt2 (1.5 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
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Separate the organic layer, and wash sequentially with saturated aqueous NaHCO3, water, and brine.
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Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to obtain the crude per-O-acetylated thioglycoside.
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Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes).
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Deacetylation (Zemplén Conditions):
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Dissolve the purified per-O-acetylated thioglycoside in anhydrous methanol.
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Add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).
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Stir the reaction at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.
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Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H+), filter, and concentrate the filtrate under reduced pressure.
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The resulting residue is the final product, Thiotolyl-β-D-ribofuranoside, which can be further purified by recrystallization or chromatography if necessary.
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Spectroscopic Characterization
Detailed spectroscopic analysis is essential for the unambiguous structural confirmation of Thiotolyl-β-D-ribofuranoside. While a complete, published dataset for this specific molecule is not readily available, the following represents the expected spectroscopic characteristics based on data from closely related β-D-ribofuranosides and other thioglycosides. [3] 3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ribofuranose protons and the tolyl group. The anomeric proton (H-1) is of particular diagnostic importance. In the β-anomer, H-1 typically appears as a singlet or a narrow doublet at approximately δ 4.9-5.2 ppm. The coupling constants between the furanose ring protons (J-couplings) are crucial for confirming the relative stereochemistry. The aromatic protons of the tolyl group would appear in the region of δ 7.0-7.5 ppm, and the methyl protons of the tolyl group as a singlet around δ 2.3 ppm. The hydroxyl protons will appear as broad singlets, and their chemical shift can be concentration-dependent.
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¹³C NMR: The carbon NMR spectrum will show 12 distinct signals. The anomeric carbon (C-1) is expected to be in the range of δ 108-112 ppm. The carbons of the tolyl group will also be present in the aromatic region (δ 120-140 ppm), with the methyl carbon appearing around δ 20-22 ppm.
Table 2: Representative ¹H and ¹³C NMR Data for a β-D-ribofuranoside Scaffold
| Position | Representative ¹H Chemical Shift (δ, ppm) | Representative ¹³C Chemical Shift (δ, ppm) |
| 1 | ~4.97 (s) | ~110.2 |
| 2 | ~4.58 (d, J ≈ 6 Hz) | ~86.0 |
| 3 | ~4.83 (d, J ≈ 6 Hz) | ~81.7 |
| 4 | ~4.42 (t, J ≈ 3 Hz) | ~88.6 |
| 5, 5' | ~3.6-3.7 (m) | ~64.2 |
| Tolyl-CH₃ | ~2.3 (s) | ~21.0 |
| Tolyl-Ar | ~7.1-7.4 (m) | ~129-138 |
Note: The data presented are based on known spectra of similar structures, such as methyl 2,3-O-isopropylidene-β-d-ribofuranoside, and serve as an illustrative guide. [3]Actual chemical shifts may vary depending on the solvent and other experimental conditions.
3.2. Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula. For Thiotolyl-β-D-ribofuranoside (C12H16O4S), the expected [M+H]⁺ ion would be at m/z 257.0847, and the [M+Na]⁺ adduct at m/z 279.0667.
Applications in Research and Drug Development
Thioglycosides, including Thiotolyl-β-D-ribofuranoside, serve as versatile building blocks in carbohydrate chemistry and have significant potential in drug development.
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Glycosyl Donors: The tolylthio group is an excellent leaving group in glycosylation reactions. It can be activated under various conditions (e.g., using N-iodosuccinimide/triflic acid) to form O-, N-, or C-glycosides, making Thiotolyl-β-D-ribofuranoside a valuable glycosyl donor for the synthesis of more complex glycoconjugates and oligosaccharides. [2]
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Enzyme Inhibitors: Due to their stability towards enzymatic cleavage, thioglycosides can act as competitive inhibitors of glycosidases and glycosyltransferases. This property is exploited in the development of therapeutic agents for diseases where carbohydrate metabolism is dysregulated. [4]
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Metabolic Decoys: Thioglycosides can function as metabolic decoys in cellular glycosylation pathways. By mimicking natural monosaccharides, they can be taken up by cells and intercept the biosynthesis of complex glycans, leading to the truncation of cell surface glycoconjugates. This has been shown to reduce inflammation-related cell adhesion processes.
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Antibacterial Agents: Recent studies have explored the use of thioglycosides as metabolic inhibitors of bacterial glycan biosynthesis, suggesting a potential new class of antibiotics. [5][6]
Conclusion
Thiotolyl-β-D-ribofuranoside is a chemically stable and synthetically versatile molecule with significant potential in glycobiology and medicinal chemistry. Its robust S-glycosidic linkage makes it an ideal tool for studying biological processes involving carbohydrates and a promising scaffold for the design of novel therapeutics. The synthetic protocols and characterization data outlined in this guide provide a foundational understanding for researchers and drug development professionals seeking to utilize this and related thioglycosides in their work. The continued exploration of such thioglycoside derivatives is poised to open new avenues in the development of targeted therapies and a deeper understanding of the glycome.
References
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Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations. (n.d.). PMC. [Link]
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Diastereoselective Synthesis of Thioglycosides via Pd-Catalyzed Allylic Rearrangement. (2021). Organic Letters - ACS Publications. [Link]
-
Triflic Acid-Mediated Synthesis of Thioglycosides. (2019). Department of Chemistry and Biochemistry, University of Missouri – St. Louis. [Link]
-
Thiotolyl b-D-ribofuranoside | C12H16O4S | CID 89790508. (n.d.). PubChem - NIH. [Link]
-
Synthesis and biological activity of certain 4'-thio-D-arabinofuranosylpurine nucleosides. (n.d.). [Link]
-
The 1 H-and 13 C-NMR data for compounds 1 and 2 in DMSO-d 6. (n.d.). ResearchGate. [Link]
-
Synthesis, conformational analysis, and biological activity of C-thioribonucleosides related to tiazofurin. (2000). PubMed. [Link]
-
Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. (n.d.). PMC. [Link]
-
Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. (2023). ACS Infectious Diseases - ACS Publications. [Link]
-
Thioglycosides as inhibitors of hSGLT1 and hSGLT2: Potential therapeutic agents for the control of hyperglycemia in diabetes. (2007). International Journal of Medical Sciences. [Link]
-
Focus on Functionalized 1-Thioglycosides Advances in the Chemistry of Sulfur-Linked Glycosides. (2026). SciELO. [Link]
-
Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. (n.d.). PMC - NIH. [Link]
Sources
- 1. Thiotolyl b-D-ribofuranoside | C12H16O4S | CID 89790508 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. np-mrd.org [np-mrd.org]
- 5. profiles.umsl.edu [profiles.umsl.edu]
- 6. researchgate.net [researchgate.net]
